molecular formula C19H19N3O5S B2585524 2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 899974-15-3

2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2585524
CAS No.: 899974-15-3
M. Wt: 401.44
InChI Key: ZDIBKWRVJVAHAU-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide ( 899974-15-3) is a chemical compound with a molecular formula of C19H19N3O5S and a molecular weight of 401.4 g/mol . This benzenesulfonamide-containing compound is supplied for research purposes to support the discovery and development of novel bioactive molecules. Compounds featuring benzenesulfonamide moieties are of significant interest in medicinal chemistry, particularly in the optimization of inhibitors targeting protein-protein interactions . For instance, structural modifications of benzenesulfonamide derivatives have been successfully employed in the development of highly potent HIV-1 Capsid protein inhibitors, demonstrating the value of this chemotype in antiviral research . Furthermore, the 6-oxo-1,6-dihydropyridazine scaffold present in this compound is a privileged structure in drug discovery, with research indicating its potential in developing therapeutics for conditions such as acute lung injury and sepsis . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-22-19(23)10-8-16(20-22)13-5-4-6-14(11-13)21-28(24,25)18-12-15(26-2)7-9-17(18)27-3/h4-12,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIBKWRVJVAHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide represents a novel class of biologically active molecules with potential applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 398.47 g/mol. The structure incorporates a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

Structural Representation

The structural representation can be summarized as follows:

ComponentDescription
Core Structure Benzenesulfonamide
Substituents 2,5-Dimethoxy and pyridazinyl groups
Functional Groups Methoxy (-OCH₃), carbonyl (C=O), amine (-NH)

Antibacterial Properties

Preliminary studies have indicated that compounds related to benzenesulfonamides exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth effectively, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Recent research has highlighted the anticancer potential of similar compounds. For example, studies have demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines by activating specific signaling pathways . The presence of the pyridazinyl moiety may enhance this effect by facilitating interactions with cellular targets involved in cancer progression.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : They may influence pathways such as the MAPK/ERK pathway, leading to altered cell cycle progression and apoptosis .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial effects of various benzenesulfonamide derivatives against E. coli and B. subtilis. The results indicated that certain modifications significantly enhanced antibacterial efficacy .
  • Anticancer Efficacy : In vitro assays on human cancer cell lines demonstrated that compounds with similar structures resulted in reduced viability and increased apoptosis rates. The IC50 values for these compounds were comparable to established chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
2,5-Dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide (Target) C₁₉H₁₉N₃O₅S* ~409.44* Sulfonamide, pyridazinone, dimethoxy N/A†
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () C₂₃H₂₅N₃O₃ 391.46 Pyridine, dimethylaminomethyl, benzodioxin

† No direct data provided in evidence for the target compound.

Key Observations

Structural Diversity: The target compound contains a sulfonamide group and a pyridazinone ring, which are absent in the compound from . Instead, the latter features a pyridine core and a benzodioxin system . The dimethylaminomethyl group in ’s compound may enhance solubility compared to the target’s methoxy and pyridazinone groups, which are more polar but less basic.

Molecular Weight and Complexity: The target compound (inferred MW ~409.44) is heavier than the analog (391.46), likely due to the sulfonamide group and pyridazinone moiety. Higher molecular weight may impact pharmacokinetics, such as membrane permeability.

Functional Group Implications: Sulfonamides (target) are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity. In contrast, pyridine derivatives () often exhibit CNS activity or receptor modulation . The pyridazinone ring in the target may enable hydrogen bonding with biological targets, whereas the benzodioxin in could influence aromatic stacking interactions.

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